N-[4-(benzyloxy)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
N-[4-(BENZYLOXY)PHENYL]-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazine ring, a benzyloxy group, and a methanesulfonyl group, which contribute to its distinct chemical properties.
Properties
Molecular Formula |
C23H22N2O5S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-methylsulfonyl-N-(4-phenylmethoxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H22N2O5S/c1-31(27,28)25-15-22(30-21-10-6-5-9-20(21)25)23(26)24-18-11-13-19(14-12-18)29-16-17-7-3-2-4-8-17/h2-14,22H,15-16H2,1H3,(H,24,26) |
InChI Key |
URLGAMPUCGSLBL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-benzyloxyphenol with appropriate reagents to form the benzoxazine ring, followed by sulfonylation and carboxamidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The methanesulfonyl group can be reduced under specific conditions to yield sulfonamide derivatives.
Substitution: The benzoxazine ring can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, sulfonamide derivatives, and various substituted benzoxazine compounds .
Scientific Research Applications
N-[4-(BENZYLOXY)PHENYL]-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[4-(BENZYLOXY)PHENYL]GLYCINAMIDE: Shares the benzyloxy group but differs in the presence of a glycinamide moiety.
N-[4-(BENZYLOXY)PHENYL]ACETAMIDE: Similar structure with an acetamide group instead of the benzoxazine ring.
N-[4-(BENZYLOXY)PHENYL]SULFONAMIDE: Contains a sulfonamide group, highlighting the versatility of the benzyloxyphenyl scaffold.
Uniqueness
N-[4-(BENZYLOXY)PHENYL]-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of the benzoxazine ring, benzyloxy group, and methanesulfonyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
